2-Methoxyacetophenone, oxime
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Overview
Description
2-Methoxyacetophenone, oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetophenone, where the oxime group replaces the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyacetophenone, oxime can be synthesized through the reaction of 2-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green synthesis methods, such as microwave-assisted reactions, have been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyacetophenone, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Production of corresponding amines.
Substitution: Generation of various substituted acetophenone derivatives
Scientific Research Applications
2-Methoxyacetophenone, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in drug synthesis.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 2-methoxyacetophenone, oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes can reactivate acetylcholinesterase inhibited by organophosphates, thereby reversing the toxic effects. The oxime group forms a nucleophilic attack on the phosphorus atom of the organophosphate, leading to the regeneration of the active enzyme .
Comparison with Similar Compounds
2-Methoxyacetophenone: The parent compound without the oxime group.
Acetophenone Oxime: Lacks the methoxy group.
Benzaldehyde Oxime: An oxime derivative of benzaldehyde.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
54582-21-7 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(NZ)-N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3/b10-7- |
InChI Key |
DIKCFMMRNVHRSS-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC=C1OC |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1OC |
Origin of Product |
United States |
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